4-(4-Methylthiophenyl)phenylboronic acid
Overview
Description
4-(4-Methylthiophenyl)phenylboronic acid is an organic compound with the molecular formula C7H9BO2S. It is a boronic acid derivative characterized by the presence of a phenyl group substituted with a methylthio group at the para position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
4-(4-Methylthiophenyl)phenylboronic acid is a reactant involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides, addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation . These reactions suggest that the compound can form covalent bonds with other molecules, altering their structure and function.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of biologically active compounds .
Pharmacokinetics
Boronic acids, in general, are known to have good oral bioavailability and can be distributed throughout the body .
Result of Action
Given its involvement in various chemical reactions, it can be inferred that the compound may alter the structure and function of other molecules .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylthiophenyl)phenylboronic acid typically involves the reaction of 4-bromo-1-methylthiobenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:
4-Br-C6H4S-CH3+B(OH)2C6H4S-CH3Pd, K2CO34-(4-Methylthiophenyl)phenylboronic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylthiophenyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The boronic acid group can be reduced to a boronate ester.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-(4-Methylthiophenyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid functionality.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Mercaptophenylboronic acid
- Phenylboronic acid
- 4-Ethylphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
4-(4-Methylthiophenyl)phenylboronic acid is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
Properties
IUPAC Name |
[4-(4-methylsulfanylphenyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMILVCZAHDOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)SC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224238 | |
Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501944-48-5 | |
Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501944-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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